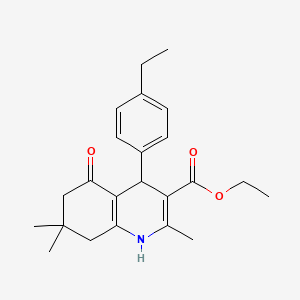

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC20120658

Molecular Formula: C23H29NO3

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H29NO3 |

|---|---|

| Molecular Weight | 367.5 g/mol |

| IUPAC Name | ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C23H29NO3/c1-6-15-8-10-16(11-9-15)20-19(22(26)27-7-2)14(3)24-17-12-23(4,5)13-18(25)21(17)20/h8-11,20,24H,6-7,12-13H2,1-5H3 |

| Standard InChI Key | BGSDYIABOHXRGX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C |

Introduction

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. It features a hexahydroquinoline core structure functionalized with an ethyl group and a carboxylate moiety. The molecular formula for this compound is C23H29NO3, with a molecular weight of approximately 373.50 g/mol.

Synthesis and Preparation

The synthesis of Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. This method highlights the importance of careful control over reaction conditions to obtain high yields of the desired product.

Comparison with Related Compounds

Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate shares structural characteristics with several related compounds, such as Ethyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, which features chloro and methoxy substituents enhancing its potential for specific interactions with biological targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C22H26ClNO4 | Chloro and methoxy substituents enhance biological interactions |

| Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5,oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C22H26ClNO4 | Lacks methoxy group; different solubility properties |

Future Research Directions

Interaction studies involving Ethyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate are crucial for assessing its safety and efficacy in therapeutic applications. These studies should focus on its binding affinity to various biological targets to understand its mechanism of action and potential therapeutic uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume